ALK5 Kinase Inhibition by 2-Sulfonamide
Introduction of a sulfonamide group at the 2-position of the imidazole ring significantly increases ALK5 inhibitory activity compared to unsubstituted or alternatively substituted analogs [1]. This positional specificity is critical for achieving low-micromolar ALK5 inhibition.
| Evidence Dimension | ALK5 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 1-ethyl-1H-imidazole-2-sulfonamide; class representatives: 13b and 15a (2-sulfonamide imidazole derivatives) IC50 = 0.130 μM |
| Comparator Or Baseline | Positive control LY-2157299 (Galunisertib) IC50 ~0.1–0.2 μM range; compounds lacking 2-sulfonamide show reduced activity |
| Quantified Difference | 2-Sulfonamide substitution enables activity comparable to clinical-stage ALK5 inhibitor LY-2157299 [1] |
| Conditions | ALK5 kinase inhibition assay (in vitro); IC50 determination |
Why This Matters
This positional requirement validates 1-ethyl-1H-imidazole-2-sulfonamide as a privileged scaffold for ALK5 inhibitor design, whereas 4-sulfonamide or 5-sulfonamide regioisomers would be predicted to lack this activity profile.
- [1] Ding S-Y, Yang Y-X, Liu C, et al. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Mol Divers. 2024 Aug 30. doi:10.1007/s11030-024-10973-y. View Source
